3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that belongs to the class of oxindoles. Oxindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products. This compound features an indole core with an acetyl group and a prop-2-yn-1-yl substituent, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves the alkylation of 3-acetyl-2-hydroxy-1-methyloxindole. This process can be carried out in a sequential one-pot synthesis, where the first alkylation is performed in the presence of an organic halide and a base such as Triton B. The second alkylation employs additional equivalents of the organic halide and base to achieve moderate to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the acetyl group or the indole core.
Substitution: The acetyl and prop-2-yn-1-yl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions can be facilitated by using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets and pathways within biological systems. The acetyl and prop-2-yn-1-yl groups can interact with enzymes and receptors, modulating their activity. The indole core is known to bind to various biological targets, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
3,3-Disubstituted oxindoles: Compounds with similar structural features and biological activities.
Imidazole derivatives: Compounds with a different heterocyclic core but similar biological properties.
Uniqueness
3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
52054-09-8 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-acetyl-3-prop-2-ynyl-1H-indol-2-one |
InChI |
InChI=1S/C13H11NO2/c1-3-8-13(9(2)15)10-6-4-5-7-11(10)14-12(13)16/h1,4-7H,8H2,2H3,(H,14,16) |
InChI Key |
YPZMTODGNILPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C2=CC=CC=C2NC1=O)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.